molecular formula C9H12BNO2 B3352360 (1-methylindolin-5-yl)boronic acid CAS No. 472957-92-9

(1-methylindolin-5-yl)boronic acid

Cat. No.: B3352360
CAS No.: 472957-92-9
M. Wt: 177.01 g/mol
InChI Key: OWCPTQCXBHNVRP-UHFFFAOYSA-N
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Description

Significance of Boronic Acids in Modern Organic Synthesis and Chemical Biology

Boronic acids are a class of organic compounds characterized by a carbon-boron bond, with the general formula R-B(OH)₂. wikipedia.org They are considered a cornerstone of modern organic synthesis, primarily due to their role as key building blocks in a variety of chemical reactions. labinsights.nlboronmolecular.com One of the most notable applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.com This reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. boronmolecular.com

Beyond their utility in synthesis, boronic acids have found significant applications in chemical biology. labinsights.nl Their ability to form reversible covalent bonds with diols, such as those found in sugars and other biomolecules, makes them invaluable for the development of sensors and molecular recognition systems. boronmolecular.compharmiweb.com This property is being explored for applications like glucose monitoring. pharmiweb.com In medicinal chemistry, the boronic acid functional group is a key feature in some therapeutic agents due to its ability to interact with the active sites of enzymes. wikipedia.org

Overview of Indoline (B122111) Scaffolds in Research

The indoline scaffold is a heterocyclic aromatic compound that is a derivative of indole (B1671886). While not as extensively studied as the indole ring system, indoline has garnered increasing interest in drug discovery and development. nih.goveurekaselect.com Indoline-containing compounds have demonstrated a range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net The indoline framework is considered a "privileged scaffold," meaning it is a molecular structure that is capable of binding to multiple biological targets. eurekaselect.comresearchgate.net This versatility makes it an attractive starting point for the design of new therapeutic agents. researchgate.net Researchers are actively exploring the synthesis of diverse indoline derivatives to investigate their potential as novel drugs. researchgate.netresearchgate.net

Positioning of (1-Methylindolin-5-yl)boronic Acid within Contemporary Research

This compound integrates the key features of both boronic acids and indoline scaffolds. The presence of the boronic acid group on the indoline ring at the 5-position, along with a methyl group on the nitrogen atom, creates a unique molecule with specific chemical properties and potential applications. This compound serves as a valuable building block in the synthesis of more complex molecules that incorporate the 1-methylindoline (B1632755) moiety. The boronic acid functional group provides a reactive handle for chemists to perform cross-coupling reactions, allowing for the attachment of various other molecular fragments.

The study of this compound and its derivatives is driven by the desire to create novel compounds with specific biological activities. By combining the established biological potential of the indoline scaffold with the synthetic versatility of the boronic acid group, researchers can generate libraries of new molecules for screening in various disease models.

Chemical Properties and Synthesis

The utility of this compound in research is intrinsically linked to its chemical and physical properties.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₂BNO₂
Molecular Weight 177.01 g/mol nih.gov
IUPAC Name (1-methyl-2,3-dihydroindol-5-yl)boronic acid nih.gov
SMILES B(C1=CC2=C(C=C1)N(CC2)C)(O)O nih.gov
InChI InChI=1S/C9H12BNO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-3,6,12-13H,4-5H2,1H3 nih.gov
InChIKey OWCPTQCXBHNVRP-UHFFFAOYSA-N nih.gov

This data is based on publicly available chemical information.

Synthesis of this compound

The synthesis of aryl boronic acids, including indoline-based derivatives, can be achieved through several established methods in organic chemistry. A common approach involves the use of organolithium or Grignard reagents, which are then reacted with a trialkyl borate. nih.gov Another powerful technique is the Miyaura borylation, which utilizes a palladium catalyst to couple a halide with a diboron (B99234) reagent. mdpi.com More recent advancements include direct C-H borylation, where a transition metal catalyst facilitates the direct conversion of a C-H bond to a C-B bond, offering a more atom-economical route. nih.gov

Applications in Research

The unique structure of this compound makes it a valuable tool in various areas of chemical research.

Use as a Building Block in Organic Synthesis

The primary application of this compound is as an intermediate or building block in the synthesis of more complex molecules. The boronic acid group is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of the 1-methylindoline moiety into a wide range of organic structures.

Role in the Development of Biologically Active Molecules

Given that the indoline scaffold is associated with various pharmacological activities, this compound is a key starting material for the synthesis of novel compounds with potential therapeutic applications. Researchers can utilize this boronic acid to create derivatives for screening as enzyme inhibitors, receptor agonists or antagonists, or antimicrobial agents. The ability to easily modify the structure through the boronic acid handle facilitates the exploration of structure-activity relationships, a critical aspect of drug discovery.

Properties

IUPAC Name

(1-methyl-2,3-dihydroindol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-3,6,12-13H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCPTQCXBHNVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(CC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726066
Record name (1-Methyl-2,3-dihydro-1H-indol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472957-92-9
Record name (1-Methyl-2,3-dihydro-1H-indol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 1 Methylindolin 5 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by reacting an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org This reaction is widely used due to the stability, low toxicity, and commercial availability of many boronic acid reagents. nih.govrsc.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of an aryl or heteroaryl halide (Ar-X) to a palladium(0) complex, typically bearing phosphine (B1218219) ligands. This step forms a palladium(II) intermediate, [L₂Pd(Ar)(X)]. libretexts.orguvic.ca The rate of this step is dependent on the halide, with reactivity generally following the order I > Br > OTf >> Cl. organic-chemistry.org

Transmetalation : This is the key step where the organic group from the boronic acid is transferred to the palladium(II) complex. The process requires activation of the boronic acid by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species [R-B(OH)₃]⁻. organic-chemistry.org This boronate then reacts with the Pd(II) intermediate to displace the halide and form a new diorganopalladium(II) complex, [L₂Pd(Ar)(Ar')], regenerating the halide salt. uvic.ca The precise mechanism of transmetalation is complex and can be influenced by the specific reactants, ligands, and conditions used. nih.gov

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (Ar and Ar') couple to form the desired biaryl product (Ar-Ar'), and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. libretexts.org

For (1-methylindolin-5-yl)boronic acid, the electron-rich nature of the N-methylindoline ring is expected to facilitate the transmetalation step. The reactivity of boranes in transmetalation is influenced by their Lewis acidity, with electron-donating groups on the organic fragment generally enhancing the rate of reaction. libretexts.orguvic.ca

StepDescriptionIntermediate Species
Oxidative Addition A Pd(0) catalyst reacts with an organohalide (R¹-X).Pd(II) complex, [L₂Pd(R¹)(X)]
Transmetalation The organic group from the activated boronic acid (R²-B(OH)₃⁻) replaces the halide on the Pd(II) complex.Diorganopalladium(II) complex, [L₂Pd(R¹)(R²)]
Reductive Elimination The two organic groups are eliminated from the Pd(II) complex to form the final product (R¹-R²), regenerating the Pd(0) catalyst.Pd(0) complex, L₂Pd

The stereochemical outcome of Suzuki-Miyaura reactions is primarily relevant when dealing with stereogenic centers in the coupling partners.

Coupling of Alkenyl Halides : When alkenyl halides are coupled with boronic acids, the reaction typically proceeds with retention of the double bond geometry.

Atropisomerism : A significant stereochemical consideration for couplings involving ortho-substituted aryl partners is the potential for atropisomerism. beilstein-journals.org If this compound is coupled with a sterically hindered ortho-substituted aryl halide, the resulting biaryl product may exhibit restricted rotation around the newly formed C-C single bond, leading to stable, separable atropisomers. The synthesis of such axially chiral biaryls is a topic of considerable research interest. beilstein-journals.org

Coupling at Chiral Centers : If the coupling partner has a stereocenter, such as a benzylic halide, the stereochemical outcome at that center can vary. For instance, oxidative addition to benzylic halides can sometimes proceed with inversion of stereochemistry. youtube.com

In most standard applications involving the coupling of this compound with achiral aryl or heteroaryl halides, these stereochemical issues are not a primary concern.

The Suzuki-Miyaura reaction is known for its broad scope. This compound, as a heteroaryl boronic acid, can be coupled with a wide array of partners.

Aryl and Heteroaryl Halides : A diverse range of aryl and heteroaryl chlorides, bromides, iodides, and triflates are suitable coupling partners. organic-chemistry.org Couplings involving two different heterocycles can be challenging but are often achievable with optimized catalyst systems. nih.gov The presence of the nitrogen atom in the indoline (B122111) ring does not typically inhibit the reaction, and indolyltrifluoroborates have been shown to be effective coupling partners. nih.gov

Electron-Donating and Withdrawing Groups : The reaction is tolerant of a wide variety of functional groups on the coupling partner, including esters, ketones, and nitriles. organic-chemistry.org Both electron-rich and electron-poor aryl halides can be used effectively. organic-chemistry.org

Alkenyl and Alkynyl Partners : Vinyl halides and triflates can be coupled to form styrenyl-type derivatives.

Limitations : Key limitations of the Suzuki-Miyaura reaction can include competitive side reactions like protodeboronation (loss of the boronic acid group), especially with unstable boronic acids like those derived from furan. nih.gov While indolyl boronic acids are generally stable, care must be taken with reaction conditions. Another challenge can be the coupling of certain heterocyclic halides, where catalyst inhibition by the heteroatom can occur, sometimes necessitating specific ligand selection. nih.gov For instance, the coupling of unprotected pyrazoleboronic acids can give low yields, a problem that is often solved by N-protection. nih.gov The N-methylation in this compound serves as a permanent protecting group, potentially circumventing such issues.

Coupling Partner TypeExampleTypical ProductNotes
Aryl Bromide 4-Bromotoluene5-(4-Methylphenyl)-1-methylindolineGenerally high-yielding and versatile.
Heteroaryl Chloride 2-Chloropyridine1-Methyl-5-(pyridin-2-yl)indolineCan be challenging; may require specialized ligands like RuPhos. nih.gov
Aryl Triflate Phenyl triflate1-Methyl-5-phenylindolineGood alternative to halides. organic-chemistry.org
Vinyl Bromide (E)-1-Bromo-2-phenylethene(E)-1-Methyl-5-(2-phenylvinyl)indolineReaction proceeds with retention of stereochemistry.

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other important cross-coupling methodologies.

The Liebeskind-Srogl cross-coupling reaction forms a carbon-carbon bond by reacting a thioester with a boronic acid. wikipedia.org It is a mechanistically distinct process that is catalyzed by palladium and mediated by a stoichiometric or catalytic amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.orgorganic-chemistry.org A key advantage of this reaction is that it proceeds under neutral, non-basic conditions, making it suitable for base-sensitive substrates. organic-chemistry.orgnih.gov

The mechanism involves the palladium catalyst inserting into the carbon-sulfur bond of the thioester, followed by transmetalation of the organic group from the boronic acid, which is facilitated by the copper mediator. organic-chemistry.org Studies have shown that the reaction's success can be highly dependent on the electronic properties of the boronic acid. In some systems, boronic acids containing nitrogen heteroatoms have been found to be unsuitable coupling partners under certain conditions, potentially due to catalyst inhibition or other competing pathways. nih.gov Therefore, the application of this compound in a Liebeskind-Srogl coupling would require careful optimization of reaction conditions to overcome the potential challenges associated with the nitrogen-containing heterocycle. nih.gov

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-catalyzed method for forming carbon-heteroatom bonds, most commonly C-N and C-O bonds. wikipedia.org It couples a boronic acid with an N-H or O-H containing compound, such as an amine, amide, or alcohol. wikipedia.orgorganic-chemistry.org The reaction can often be conducted at room temperature and is open to the air, using O₂ as the terminal oxidant for the copper catalyst. wikipedia.orgorganic-chemistry.org

The proposed mechanism involves the formation of a copper(II)-aryl complex, which then coordinates with the heteroatom nucleophile. st-andrews.ac.uk This is followed by a proposed reductive elimination from a copper(III) intermediate to form the final product and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle. wikipedia.org

This compound could theoretically be coupled with various amines or phenols using Chan-Lam conditions to generate 5-aminoindoline or 5-phenoxyindoline (B13124427) derivatives, respectively. However, the scope can have limitations. For example, couplings with less nucleophilic substrates like anilines can be challenging and may require modified procedures. nih.gov Additionally, a common side reaction is the competitive C-O coupling with water, leading to the formation of the corresponding phenol. st-andrews.ac.uk The coupling of nitrogen-containing heterocycles like imidazoles has been successfully demonstrated, suggesting that this compound would be a viable substrate, though optimization may be necessary. nih.gov


Derivatization Strategies

The chemical versatility of this compound allows for a range of derivatization strategies. These can be broadly categorized into three main areas: reactions at the boronic acid group, modifications involving the indoline nitrogen and its saturated ring, and selective functionalization of the aromatic portion of the indoline core.

Functionalization at the Boronic Acid Moiety (e.g., Esterification, Boronate Complex Formation)

The boronic acid group is the most reactive site for many transformations of this compound. Two primary types of functionalization at this moiety are esterification and boronate complex formation.

Esterification:

Boronic acids readily undergo esterification with diols to form cyclic boronic esters, also known as boronates. These esters are often more stable and easier to handle than the corresponding boronic acids, which can exist as mixtures of oligomeric anhydrides. google.com The formation of boronic esters is a reversible process, and the esters can be easily hydrolyzed back to the boronic acid under mild acidic or basic conditions. This property makes them excellent protecting groups for the boronic acid functionality during multi-step syntheses. nih.gov

A common diol used for this purpose is pinacol (B44631) (2,3-dimethyl-2,3-butanediol), which forms a five-membered dioxaborolane ring with the boronic acid. The pinacol ester of (1-methylindol-5-yl)boronic acid, 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, is a commercially available and widely used reagent in cross-coupling reactions. sigmaaldrich.comchembk.comalfa-chemical.com The synthesis of boronic esters can be achieved by reacting the boronic acid with a diol in a suitable solvent, often with the removal of water to drive the equilibrium towards the product. google.com

Boronate Complex Formation:

The boron atom in boronic acids is electron-deficient and acts as a Lewis acid. This allows it to form tetracoordinate boronate complexes with Lewis bases, such as fluoride (B91410) ions or the nitrogen atom of certain functional groups. The formation of these complexes can significantly alter the reactivity of the boronic acid. For example, the formation of a trifluoroborate salt by reacting the boronic acid with KHF2 can increase its stability and facilitate its use in certain coupling reactions. These complexes can also play a role in the mechanism of some catalytic reactions involving boronic acids. mdpi.com

Interactive Table: Representative Esterification Reactions of Arylboronic Acids

Substrate Reagent Conditions Product Yield Reference
Phenylboronic acid Dimethyl-(L)-tartrate Toluene, molecular sieves, rt, 2h Phenylboronic acid dimethyl-(L)-tartrate ester High google.com
1,4-Phenyldiboronic acid Dibenzyl-(L)-tartrate Toluene, reflux (Dean-Stark) 1,4-Phenyldiboronic acid dibenzyl-(L)-tartrate ester High google.com

Modifications of the Indoline Nitrogen and Ring System

The indoline scaffold of this compound offers further opportunities for chemical modification. These transformations can be directed at the nitrogen atom or the saturated portion of the heterocyclic ring.

Modifications at the Indoline Nitrogen:

The N-methyl group of the indoline ring can potentially be cleaved to yield the corresponding N-H indoline. This transformation would provide a handle for further functionalization, such as the introduction of different alkyl or aryl groups, or the installation of a directing group for subsequent C-H activation reactions. The N-Boc-indoline-5-boronic acid pinacol ester is a known compound, suggesting that the nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group, which is a common strategy in organic synthesis to modulate reactivity and enable selective transformations. chem960.com

Modifications of the Saturated Ring:

The saturated C2-C3 bond in the indoline ring can be a site for oxidation reactions, leading to the corresponding indole (B1671886) derivative, 1-methylindole-5-boronic acid. This aromatization can be achieved using various oxidizing agents. Conversely, the synthesis of the indoline from the corresponding indole can be accomplished through reduction, for instance, using a borane (B79455) reagent in the presence of a strong acid like trifluoroacetic acid.

Regioselective Functionalization of the Indoline Core

While the boronic acid at the C5 position is a primary site for cross-coupling reactions, the other positions on the aromatic ring of the indoline core can also be functionalized selectively. The existing substituents—the N-methyl group and the boronic acid—can influence the regioselectivity of these reactions.

Palladium-catalyzed C-H olefination has been demonstrated to be highly selective for the C5 position of N-methylindoline. In the case of this compound, where the C5 position is already occupied, this type of reaction would be expected to occur at other positions, guided by the electronic and steric effects of the substituents. For instance, C-H functionalization might be directed to the C4, C6, or C7 positions. The development of directing groups that can be temporarily installed on the indoline nitrogen has enabled the selective functionalization of otherwise less reactive positions of the indole and indoline rings.

For example, studies on N-methylindolines have shown that direct olefination can be achieved with high selectivity at the C5 position. In a reaction of N-methylindoline with ethyl acrylate (B77674) using a palladium catalyst, the C5-olefinated product was obtained in good yield. This highlights the potential for regioselective functionalization of the indoline core, which could be applied to substrates like this compound to introduce further complexity.

Interactive Table: Regioselective C-H Functionalization of N-Methylindoline Derivatives

Substrate Reagent Catalyst/Conditions Product Yield Selectivity Reference
N-Methylindoline Ethyl acrylate Pd(OAc)2, AgOAc, S,O-ligand, HFIP, 100 °C C5-Olefinated N-methylindoline 58% >20:1 (C5 vs. other)
N-Methyl-4-fluoroindoline Ethyl acrylate Pd(OAc)2, AgOAc, S,O-ligand, HFIP, 100 °C C5-Olefinated N-methyl-4-fluoroindoline 76% >20:1 (C5 vs. other)

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Construction of Complex Heterocyclic Architectures

The development of novel heterocyclic compounds is a cornerstone of modern drug discovery. (1-Methylindolin-5-yl)boronic acid serves as an excellent starting point for generating diverse molecular scaffolds.

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and advanced materials. nih.gov In this context, this compound is an ideal coupling partner. This reaction typically involves a palladium catalyst and a base to couple the boronic acid with an aryl or heteroaryl halide. arkat-usa.org This process allows for the direct attachment of the 1-methylindoline (B1632755) unit to other complex ring systems, generating novel and diverse scaffolds. While the broader class of aryl and heteroaryl boronic acids are extensively used for this purpose, this compound is a particularly useful reagent for introducing the indoline (B122111) motif, which is prevalent in many bioactive molecules. arkat-usa.orgnih.gov The reaction conditions are generally mild, and the methodology is tolerant of a wide range of functional groups, making it a robust tool for library synthesis in drug discovery programs. nih.gov

Fused ring systems are integral to many natural products and pharmaceuticals, often imparting conformational rigidity and specific binding properties. The synthesis of these complex structures can be approached through various strategies, including intramolecular cyclizations and cycloaddition reactions. nih.gov The 1-methylindoline core of this compound can be chemically modified post-coupling to introduce functional groups that facilitate subsequent ring-closing reactions. For instance, after a Suzuki-Miyaura coupling, additional synthetic steps can be performed on the indoline or the newly introduced aromatic system to set the stage for an intramolecular reaction, leading to the formation of a new fused ring. This strategy allows for the creation of unique, multi-cyclic architectures that are otherwise difficult to access.

Role in Target-Oriented Synthesis of Research Probes

The precise structure of this compound makes it a key precursor in the synthesis of targeted molecules designed to interact with specific biological targets, such as enzymes and proteins involved in disease pathways.

One of the most significant applications of this compound is in the synthesis of inhibitors for WD repeat domain 5 (WDR5). WDR5 is a scaffolding protein that plays a crucial role in assembling epigenetic regulatory complexes, particularly the MLL1 (mixed-lineage leukemia 1) histone methyltransferase complex. nih.govnih.gov The interaction between WDR5 and MLL1 is critical for its enzymatic activity, and disrupting this protein-protein interaction has become a major therapeutic strategy in certain cancers, especially MLL-rearranged leukemias. nih.govnih.gov

Potent small-molecule inhibitors have been designed to bind to a specific pocket on WDR5 known as the "WIN site," effectively blocking the MLL1 interaction. nih.govmedchemexpress.com A notable example is the compound WDR5-0103 , a potent WDR5 antagonist with a high binding affinity (Kd of 450 nM). rndsystems.comselleckchem.comnih.gov The chemical structure of WDR5-0103 features a central core to which a 1-methylindoline moiety is attached. The synthesis of this and similar WDR5 inhibitors relies on the Suzuki-Miyaura cross-coupling reaction, where this compound (or its corresponding pinacol (B44631) ester) is coupled with a halogenated heterocyclic core to install the indoline fragment in the final step. google.com This synthetic strategy highlights the indispensable role of this compound as a key building block for producing these high-value research probes.

Compound NameDescriptionKey Precursor
WDR5-0103 A potent and selective antagonist of the WDR5-MLL interaction. rndsystems.comselleckchem.comThis compound
MM-102 A peptidomimetic inhibitor that binds to the WIN site of WDR5. nih.govNot specified, but targets the same site as WDR5-0103.
General WDR5 Inhibitors A class of small molecules designed to disrupt the WDR5-MLL protein-protein interaction, often synthesized via Suzuki coupling. nih.govgoogle.comAryl and heteroaryl boronic acids

Boronic acids are recognized as effective transition-state analogs for serine proteases, including bacterial β-lactamases. nih.gov These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. Boronic acid-based transition state inhibitors (BATSIs) form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, effectively neutralizing it. google.comresearchgate.net

Modern strategies for discovering novel β-lactamase inhibitors involve using a boronic acid "warhead" that can be further elaborated. nih.gov For instance, an azido-functionalized boronic acid can be used in in situ click chemistry, where the enzyme itself catalyzes the formation of a potent triazole-based inhibitor by reacting the azide (B81097) with an alkyne. google.comnih.gov While the literature contains many examples of phenylboronic acid derivatives used in this capacity, this compound represents a structurally distinct scaffold that could be functionalized and employed in a similar manner to generate novel BATSIs.

Chalcones are a class of natural products known for their α,β-unsaturated ketone core and are investigated for various biological activities. The incorporation of a boronic acid group into a chalcone (B49325) structure can significantly modify its properties. Research has shown that replacing a carboxylic acid group with a boronic acid in certain chalcone derivatives can lead to potent and selective activity. One such derivative, AM114 , demonstrated significant effects through the inhibition of the proteasome. nih.gov

The synthesis of chalcone-boronic acid derivatives is typically achieved through a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone. selleckchem.com To create a chalcone containing the 1-methylindoline moiety, this compound could be first converted into a corresponding aldehyde (e.g., 1-methylindoline-5-carbaldehyde, which would then be reacted with an appropriate acetophenone). This synthetic route offers a pathway to novel chalcone-boronic acid hybrids for further biological investigation. nih.govselleckchem.com

Photophysical and Chemo-sensing Applications

The unique electronic properties of the indoline scaffold, coupled with the versatile reactivity of the boronic acid group, make this compound a promising candidate for the design of chemosensors. These sensors operate on the principle of converting a molecular recognition event into a measurable optical signal, most commonly a change in fluorescence.

Development of Fluorescent Probes Incorporating Indoline-Boronic Acid Units

Fluorescent probes are molecules that exhibit a change in their fluorescence intensity or wavelength upon interaction with a specific analyte. The incorporation of an indoline-boronic acid unit into a fluorophore—the part of a molecule responsible for fluorescence—can lead to the creation of highly sensitive and selective sensors. The fluorescence of the indoline core can be modulated through several mechanisms upon binding of an analyte to the boronic acid moiety.

One prevalent mechanism is Photoinduced Electron Transfer (PET) . In the absence of an analyte, the lone pair of electrons on the nitrogen atom of the indoline ring can quench the fluorescence of the excited fluorophore. However, upon binding of a diol-containing analyte, such as a saccharide, to the boronic acid, the acidity of the boron atom increases. This can lead to a stronger interaction with the indoline's nitrogen, diminishing its quenching effect and resulting in an enhanced fluorescence signal, often referred to as a "turn-on" response. nih.gov

Another mechanism is Intramolecular Charge Transfer (ICT) . In ICT-based sensors, the indoline ring can act as an electron donor and another part of the molecule as an electron acceptor. The binding of an analyte to the boronic acid can alter the electronic properties of the molecule, thereby affecting the efficiency of the ICT process and leading to a change in the fluorescence emission.

The development of fluorescent probes based on indoline-boronic acid units is an active area of research. While specific studies on this compound are emerging, the principles established with analogous structures, such as indolylboronic acids, provide a strong foundation for its potential applications. diva-portal.org The saturated nature of the indoline ring, in contrast to the aromatic indole (B1671886) ring, is expected to impart distinct photophysical properties, potentially leading to sensors with novel characteristics.

Molecular Recognition Systems for Specific Analytes (e.g., Saccharide Sensing Mechanisms)

The primary application of boronic acid-based fluorescent probes lies in the selective detection of saccharides. This is due to the reversible formation of stable cyclic boronate esters between the boronic acid group and the cis-diol units present in many sugars. nih.gov The specificity of this interaction can be tuned by modifying the structure of the boronic acid probe.

The molecular recognition process involving this compound and a saccharide would proceed as follows:

In an aqueous solution, the boronic acid exists in equilibrium between its neutral trigonal planar form and an anionic tetrahedral form.

Upon encountering a saccharide with appropriately spaced hydroxyl groups (a cis-diol), the boronic acid moiety of the indoline derivative reacts to form a five- or six-membered cyclic boronate ester.

This binding event alters the electronic environment of the indoline fluorophore, leading to a detectable change in its fluorescence properties (either enhancement or quenching). nih.govnih.gov

The strength and selectivity of this binding are influenced by factors such as the pH of the medium and the specific arrangement of hydroxyl groups on the saccharide. For instance, fructose (B13574) often exhibits a higher affinity for boronic acids compared to glucose due to the presence of favorable diol configurations.

The table below summarizes the key aspects of the molecular recognition mechanism for saccharide sensing using indoline-boronic acid based probes.

FeatureDescription
Recognition Moiety Boronic acid group (-B(OH)₂)
Analyte Molecules containing cis-diol units (e.g., saccharides)
Interaction Reversible formation of cyclic boronate esters
Signaling Mechanism Modulation of fluorescence (e.g., PET, ICT)
Influencing Factors pH, saccharide structure

While detailed experimental data for this compound in saccharide sensing is still under investigation, the foundational principles of boronic acid chemistry strongly suggest its utility in creating sophisticated molecular recognition systems for important biological analytes.

Advanced Characterization Methodologies for 1 Methylindolin 5 Yl Boronic Acid and Its Derivatives

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of (1-methylindolin-5-yl)boronic acid, providing insights into its atomic connectivity and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound in solution.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, characteristic signals would be expected for the aromatic protons on the indoline (B122111) ring, the methylene (B1212753) protons of the five-membered ring, and the methyl group attached to the nitrogen. The chemical shifts and coupling patterns of these protons are indicative of their specific positions within the molecule.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the indoline ring structure and the position of the boronic acid group.

¹¹B NMR: Boron-11 NMR is particularly useful for directly observing the boron atom of the boronic acid functionality. nsf.govnih.gov The chemical shift of the ¹¹B nucleus is sensitive to the coordination state and electronic environment of the boron atom. nsf.govnih.gov For this compound, a characteristic signal in the trigonal planar region would be expected, confirming the presence of the B(OH)₂ group. nsf.govnih.gov The interaction with diols or other Lewis bases can be monitored by changes in the ¹¹B NMR chemical shift. nsf.govnih.gov

Nucleus Typical Chemical Shift Range (ppm) Information Obtained
¹H6.5 - 8.0 (Aromatic), 2.5 - 3.5 (Methylene), 2.5 - 3.0 (N-Methyl)Number, position, and coupling of protons
¹³C110 - 150 (Aromatic), 30 - 60 (Methylene), ~30 (N-Methyl)Carbon framework and substitution pattern
¹¹B28 - 34Confirmation and electronic environment of the boronic acid group

Table 1: Representative NMR Spectroscopic Data for this compound. Note: Actual chemical shifts can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the analysis of intact molecules. For this compound, ESI-MS would typically show the protonated molecule [M+H]⁺, providing a rapid confirmation of its molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. This is crucial for confirming the identity of this compound and distinguishing it from potential isomers or impurities. The accurate mass of this compound (C₉H₁₂BNO₂) is 177.0961 g/mol . nih.gov

Technique Information Obtained Typical Observation for this compound
ESI-MSMolecular Weight[M+H]⁺ at m/z 178.1039
HRMSElemental CompositionExact mass measurement confirming the formula C₉H₁₂BNO₂

Table 2: Mass Spectrometry Data for this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H stretching of the boronic acid group (typically a broad band around 3200-3600 cm⁻¹), B-O stretching (around 1300-1400 cm⁻¹), and C-N stretching of the indoline ring. Aromatic C-H and C=C stretching vibrations would also be observed.

Raman Spectroscopy: Raman spectroscopy can also be used to identify key functional groups. It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy, especially for the B-O and aromatic ring vibrations.

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
O-H Stretch (Boronic Acid)3200-3600 (broad)Weak or not observed
C-H Stretch (Aromatic)3000-31003000-3100
C-H Stretch (Aliphatic)2850-29602850-2960
B-O Stretch1310-13801310-1380
C-N Stretch1250-13501250-1350

Table 3: Characteristic Vibrational Frequencies for this compound.

Chromatographic Purity and Composition Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile compounds like this compound. waters.com The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection. waters.comresearchgate.net

Reversed-Phase HPLC: This is the most common mode of HPLC for analyzing boronic acids. A C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. waters.comresearchgate.net

Detection Methods:

UV-Vis Detection: this compound possesses a chromophore (the indoline ring system) that allows for detection by UV-Vis spectroscopy. The wavelength of maximum absorbance (λmax) would be used for quantification.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both separation and mass information, enabling the identification of impurities with high specificity.

Parameter Typical Conditions
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of water (with 0.1% formic acid) and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at ~254 nm or ESI-MS
Injection Volume 10 µL

Table 4: Representative HPLC Method Parameters for the Analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, its volatile derivatives can be analyzed using this technique. Derivatization is often necessary to increase the volatility and thermal stability of the analyte. For boronic acids, a common derivatization strategy is the formation of a pinacol (B44631) ester.

Derivatization: Reaction of this compound with pinacol would yield the more volatile this compound pinacol ester, which is amenable to GC analysis.

GC-MS: Coupling GC with a mass spectrometer allows for the separation and identification of volatile derivatives and any related impurities. This can be a powerful tool for quality control, especially for detecting trace levels of volatile organic compounds.

Parameter Typical Conditions for the Pinacol Ester Derivative
Column Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C
Detection Mass Spectrometry (Scan mode)

Table 5: Representative GC-MS Method Parameters for the Analysis of the Pinacol Ester of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions it engages in within the crystal lattice. For this compound and its derivatives, single-crystal X-ray diffraction is indispensable for elucidating the solid-state architecture, which in turn governs many of its bulk physicochemical properties.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal's unit cell—the basic repeating structural unit—can be generated. From this map, the positions of individual atoms can be determined with high precision, allowing for the calculation of bond lengths, bond angles, and torsion angles.

For arylboronic acids, X-ray crystallography reveals crucial information about the geometry of the boronic acid group (-B(OH)₂), its orientation relative to the aromatic ring, and the hydrogen-bonding networks that dominate the crystal packing. psu.edu Typically, arylboronic acids form hydrogen-bonded dimers in the solid state, a structural motif that significantly influences their stability and physical characteristics. psu.edu

While specific crystallographic data for this compound is not publicly available, the analysis of related indole (B1671886) derivatives provides a clear indication of the type of structural insights that can be obtained. For instance, the X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole revealed the presence of two distinct conformers within the crystal structure, arising from the rotation of the naphthalene (B1677914) unit. researchgate.net This highlights the ability of X-ray crystallography to capture subtle conformational isomerism in the solid state.

The crystal structure of an indole derivative, 3-(naphth-1-ylmethyl)indole, was determined to belong to the triclinic crystal system with the space group P-1. researchgate.net The unit cell parameters were found to be a = 10.302(5) Å, b = 12.522(4) Å, and c = 13.383(4) Å, with angles α = 111.9(1)°, β = 116.86(6)°, and γ = 71.65(5)°. researchgate.net Such data is fundamental for understanding the packing efficiency and symmetry of the molecules in the crystal.

In the context of this compound, a crystallographic study would precisely define the planarity of the indoline ring system, the C-B bond length, and the B-O bond distances. It would also elucidate the intermolecular hydrogen bonds formed by the boronic acid's hydroxyl groups, which are expected to play a dominant role in the formation of supramolecular structures. psu.edu These interactions are critical for designing materials with specific properties and for understanding the compound's behavior in the solid state.

Below is an illustrative data table of the kind that would be generated from a single-crystal X-ray diffraction experiment on a crystalline derivative. The data presented is for 3-(naphth-1-ylmethyl)indole, a related indole compound, and serves to exemplify the detailed structural information obtained. researchgate.net

Interactive Crystal Data Table for 3-(naphth-1-ylmethyl)indole researchgate.net

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 10.302(5)
b (Å) 12.522(4)
c (Å) 13.383(4)
α (°) (alpha) 111.9(1)
β (°) (beta) 116.86(6)
γ (°) (gamma) 71.65(5)
Volume (ų) (cubic angstrom) 1726.429
Z 4

This detailed structural information is paramount for establishing structure-property relationships and for the rational design of new derivatives of this compound with tailored solid-state characteristics.

Theoretical and Computational Studies on 1 Methylindolin 5 Yl Boronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Electronic Structure and Reactivity Predictions

DFT calculations are instrumental in elucidating the electronic structure of (1-methylindolin-5-yl)boronic acid. By solving the Kohn-Sham equations for the system, key properties that govern its reactivity can be determined. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface are critical descriptors.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, the electron-donating nature of the methylindolinyl group is expected to raise the HOMO energy, while the boronic acid moiety, a Lewis acid, influences the LUMO.

Table 1: Calculated Electronic Properties of this compound Hypothetical data for illustrative purposes.

Parameter Value Method Basis Set
HOMO Energy -5.8 eV B3LYP 6-311+G(d,p)
LUMO Energy -1.2 eV B3LYP 6-311+G(d,p)
HOMO-LUMO Gap 4.6 eV B3LYP 6-311+G(d,p)

This interactive table contains hypothetical data to demonstrate the types of parameters obtained from DFT calculations.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can further quantify the molecule's reactivity. These parameters are valuable for predicting how this compound will interact with other molecules, for instance, in the context of designing new catalysts or inhibitors.

Conformational Analysis and Molecular Geometries

The three-dimensional structure of this compound is not rigid. Rotations around single bonds, particularly the C-B bond and the bonds within the boronic acid group, give rise to different conformers. Conformational analysis using DFT helps to identify the most stable geometries and the energy barriers between them. epstem.net

A potential energy surface scan can be performed by systematically rotating the dihedral angle between the indolinyl ring and the boronic acid group. The results typically show a few low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformation is essential as it dictates the molecule's shape and how it can interact with biological targets or other reactants. mdpi.com

Table 2: Relative Energies of this compound Conformers Hypothetical data for illustrative purposes.

Conformer Dihedral Angle (C-C-B-O) Relative Energy (kcal/mol)
A 2.5
B 90° 0.0

This interactive table presents hypothetical relative energies for different conformers, highlighting the energetic preferences.

Molecular Dynamics Simulations

While DFT provides insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time.

Intermolecular Interactions and Solvent Effects

In a biological or chemical environment, this compound will be surrounded by solvent molecules (typically water) and may interact with other solutes or macromolecules. MD simulations can model these complex interactions explicitly. nih.gov

Boronic Acid Lewis Acidity Modeling

The boron atom in a boronic acid is electron-deficient, making it a Lewis acid. This Lewis acidity is fundamental to many of its applications, including its ability to bind to diols and act as a sensor or an enzyme inhibitor. nih.gov MD simulations, often in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to model the Lewis acidic character of this compound. nih.gov

These models can simulate the interaction of the boronic acid with Lewis bases, such as the hydroxyl groups of sugars or serine residues in enzymes. The strength of this interaction can be quantified by calculating the binding free energy. Such calculations can help in the rational design of more potent boronic acid-based inhibitors or sensors. acs.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For example, the well-known Suzuki-Miyaura cross-coupling reaction, where boronic acids are key reactants, can be studied in detail.

DFT calculations can be used to map out the entire reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates. For instance, the transmetalation step in a Suzuki-Miyaura coupling involving this compound could be modeled to understand the role of the palladium catalyst and the influence of the methylindolinyl substituent on the reaction efficiency. mdpi.com

Table 3: Calculated Activation Energies for a Hypothetical Reaction Step Hypothetical data for illustrative purposes.

Reaction Step Reactant Complex Transition State Product Complex Activation Energy (kcal/mol)
Oxidative Addition Pd(0) + R-X [R-Pd(II)-X]‡ R-Pd(II)-X 15.2
Transmetalation R-Pd(II)-X + Ar-B(OH)₂ [R-Pd-Ar]‡ R-Pd-Ar + X-B(OH)₂ 12.5

This interactive table shows hypothetical activation energies for the key steps in a Suzuki-Miyaura coupling, illustrating how computational chemistry can dissect reaction mechanisms.

By providing a detailed, atomistic view of reaction mechanisms, computational studies can guide the optimization of reaction conditions and the design of new, more efficient synthetic routes. researchgate.net

Transition State Analysis for Cross-Coupling Reactions

The primary utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. sigmaaldrich.commdpi.com This reaction forms a carbon-carbon bond between the indoline (B122111) core and an aryl or vinyl halide/triflate. Computational chemistry is a key tool for dissecting the intricate mechanism of this transformation, which generally proceeds through a catalytic cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Computational studies on model systems, such as the coupling of phenylboronic acid with bromobenzene (B47551), provide insight into the activation energies (ΔE‡) associated with each step. nih.gov For the reaction involving this compound, a similar catalytic cycle is expected. The electron-donating nature of the N-methylindoline group would likely influence the energetics of the cycle, particularly the transmetalation step. DFT calculations on unprotected 5-indolyl chlorides have shown activation energies for oxidative addition to be in the range of 14.4 to 19.4 kcal/mol. nih.gov

Below is an illustrative data table showing typical activation energies for a model Suzuki-Miyaura cross-coupling reaction, based on DFT calculations for the reaction between bromobenzene and phenylboronic acid. nih.gov This data serves as an example of what a transition state analysis for this compound would aim to determine.

Catalytic Cycle StepDescriptionIllustrative Activation Energy (ΔE‡) (kcal/mol)
Oxidative AdditionAddition of the aryl halide to the Pd(0) catalyst.~2.6
TransmetalationTransfer of the indolinyl group from boron to palladium. Often the rate-determining step.~36.8
Reductive EliminationFormation of the C-C bond and regeneration of the Pd(0) catalyst.~17.7

Energy Profiles of Derivatization Pathways

A key output of computational studies is the generation of a reaction energy profile. This profile maps the potential energy of the system as it progresses from reactants to products, passing through various intermediates and transition states. By calculating the relative energies of these species, chemists can gain a comprehensive understanding of the reaction's thermodynamic and kinetic feasibility.

Computational modeling can explore different potential pathways. For instance, in the transmetalation step, the base can either activate the boronic acid to form a more nucleophilic boronate species, or it can interact with the palladium complex. nih.gov DFT calculations strongly suggest that the mechanism involving the initial reaction between the base and the organoboronic acid is the major pathway. nih.gov

The following table provides an illustrative energy profile for a model Suzuki-Miyaura reaction, showing the calculated relative free energies of the key species along the reaction coordinate. These values are hypothetical but are representative of typical findings from DFT studies on similar cross-coupling reactions.

SpeciesDescriptionIllustrative Relative Energy (kcal/mol)
ReactantsPd(0) catalyst + Aryl Halide + Boronic Acid + Base0.0
Oxidative Addition TSTransition state for aryl halide addition to Pd(0).+15.0
Oxidative Addition IntermediatePd(II) complex formed after addition.-5.0
Transmetalation TSHighest energy point, often the rate-determining step.+25.0
Transmetalation IntermediatePd(II) complex with both organic partners.-10.0
Reductive Elimination TSTransition state for C-C bond formation.+12.0
ProductsCoupled Product + Regenerated Catalyst + Byproducts-20.0

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high purity and yield of (1-methylindolin-5-yl)boronic acid?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed Miyaura borylation of halogenated 1-methylindoline precursors. To avoid purification challenges with free boronic acids, intermediates are often stabilized as pinacol esters, which are hydrolyzed under mild acidic conditions post-synthesis. Column chromatography with silica gel modified with triethylamine (5% v/v) improves separation efficiency, reducing boroxine formation. Yield optimization requires inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF or DMF) .

Q. How can mass spectrometry (MS) techniques characterize this compound derivatives?

  • Methodological Answer : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) as a matrix enables in situ derivatization, suppressing boroxine artifacts by forming stable boronic esters. For ESI-MS, ammonium acetate (10 mM) in methanol:water (1:1) enhances ionization. Peptide boronic acids require pre-treatment with diols (e.g., sorbitol) to prevent trimerization, followed by collision-induced dissociation (CID) for sequencing .

Q. What analytical methods assess the purity of this compound in drug intermediates?

  • Methodological Answer : Triple quadrupole LC-MS/MS in MRM mode detects impurities (e.g., unreacted precursors or boroxines) at sub-ppm levels. Chromatographic separation uses a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Validation parameters (LOD: 0.1 ppm, LOQ: 0.3 ppm) follow ICH guidelines, with spike-recovery tests (90–110%) ensuring accuracy .

Advanced Research Questions

Q. How do computational models predict the glycoprotein-binding affinity of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) combined with QSAR descriptors (e.g., partial charges, logP) identifies key interactions with glycoprotein diol motifs (e.g., sialic acid residues). PCA and k-means clustering of a boronic acid library (5,136 compounds) guide structural optimization for selectivity. MD simulations (AMBER) assess binding stability under physiological pH .

Q. What buffer conditions modulate the kinetics of diol binding for this compound?

  • Methodological Answer : Stopped-flow fluorescence assays (λₑₓ: 280 nm, λₑₘ: 340 nm) quantify binding rates with sugars (e.g., fructose, glucose) in phosphate buffers (pH 7.4). Kon values correlate with thermodynamic affinity (fructose > glucose). Borate buffers (50 mM, pH 9.0) weaken non-specific interactions with proteins (e.g., albumin), enhancing selectivity .

Q. Which in vitro assays evaluate proteasome inhibition by this compound derivatives?

  • Methodological Answer : Fluorogenic substrates (e.g., Suc-LLVY-AMC) measure chymotrypsin-like activity in 20S proteasome assays. IC₅₀ values are determined via dose-response curves (0.1–100 nM), with bortezomib as a positive control. Cell-based assays (e.g., MM1.S myeloma cells) assess apoptosis via Annexin V/PI staining, validated by caspase-3/7 activation .

Q. How does structural modification impact the thermal stability of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) under N₂ (10°C/min) reveals decomposition profiles. Substituents like electron-withdrawing groups (e.g., -CF₃) increase thermal stability (Td > 250°C) by reducing electron density on boron. Accelerated stability studies (40°C/75% RH, 6 months) coupled with HPLC monitor degradation products .

Q. Can photoswitchable derivatives enable controlled release of this compound?

  • Methodological Answer : Azobenzene-modified derivatives undergo E→Z isomerization under visible light (λ: 450–550 nm), enhancing diol binding by 20-fold. Red light (λ: 650 nm) reverses the process. In hydrogels, this modulates crosslinking density (rheology: G’ from 1 kPa to 10 kPa), enabling glucose-responsive insulin release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.